(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3,4-dimethylphenylacetonitrile with trifluoroacetic acid and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral amine. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of industrial-grade reagents, continuous flow reactors, and advanced purification techniques to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted phenyl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.
3,4-Dimethylphenylacetonitrile: A precursor in the synthesis of the compound.
Uniqueness
(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of both trifluoromethyl and dimethylphenyl groups
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1 |
InChI Key |
XHJWMEAIDFIXFA-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)C |
Origin of Product |
United States |
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